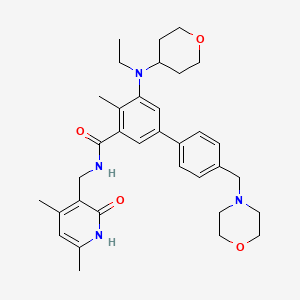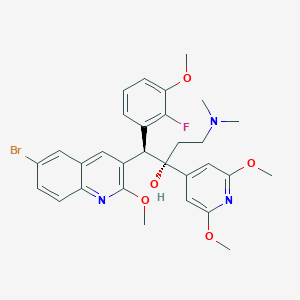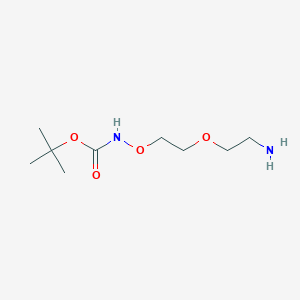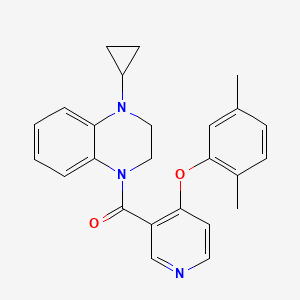
TC-G 1005
概要
説明
作用機序
TC-G 1005は、GPBA受容体(TGR5)を選択的に活性化することで、その効果を発揮します。活性化されると、TGR5はサイクリックアデノシンモノホスフェート(cAMP)の産生を刺激し、さらにプロテインキナーゼA(PKA)を活性化します。 このシグナル伝達カスケードは、腸のL細胞からのGLP-1の分泌につながり、インスリン分泌を促進し、血糖値を低下させます . 関与する分子標的には、GPBA受容体と下流のcAMP-PKAシグナル伝達経路が含まれます .
生化学分析
Biochemical Properties
TC-G 1005 interacts with the TGR5 receptor, a member of the G protein-coupled receptor family . The interaction between this compound and TGR5 triggers a series of biochemical reactions that ultimately lead to a reduction in glucose levels .
Cellular Effects
This compound influences cell function by interacting with the TGR5 receptor . This interaction affects cell signaling pathways and gene expression, leading to changes in cellular metabolism and a reduction in glucose levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the TGR5 receptor . This binding interaction activates the receptor, leading to changes in gene expression and a reduction in glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, the compound has been observed to reduce glucose levels more effectively .
Metabolic Pathways
This compound is involved in the metabolic pathway that regulates glucose levels . It interacts with the TGR5 receptor, which plays a key role in this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with the TGR5 receptor . This interaction affects the localization and accumulation of the compound .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with the TGR5 receptor . This interaction directs the compound to specific compartments or organelles within the cell .
準備方法
合成経路と反応条件
TC-G 1005の合成は、市販の出発物質から始まる複数のステップを伴います。主要なステップには、キノキサリンコアの形成と、ピリジニル基とフェノキシ基を導入するためのその後の官能基化が含まれます。 反応条件には通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒の使用が含まれ、反応は制御された温度と不活性雰囲気下で行われます .
工業生産方法
This compoundの工業生産は、ラボ規模の合成と同じ合成経路に従いますが、大規模生産向けに最適化されています。これには、より大きな反応容器、試薬添加用の自動システム、反応パラメータの継続的な監視が含まれており、高収率と高純度が保証されます。 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
TC-G 1005は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、キノキサリン誘導体を生成することができます。
還元: 還元反応は、キノキサリンコアを改変することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、さまざまなキノキサリン誘導体があり、これらはさらに官能基化されて、さまざまな生物活性を探索することができます .
科学研究への応用
This compoundは、幅広い科学研究への応用があります。
化学: GPBA受容体の活性化とその下流のシグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: この化合物は、代謝調節とエネルギー恒常性におけるGPBA受容体の役割を調査するために使用されます。
医学: this compoundは、GLP-1レベルを調節し、グルコース恒常性を改善することで、糖尿病や代謝性疾患の治療における潜在的な治療応用が研究されています。
科学的研究の応用
TC-G 1005 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the activation of GPBA receptors and their downstream signaling pathways.
Biology: The compound is used to investigate the role of GPBA receptors in metabolic regulation and energy homeostasis.
Medicine: this compound is studied for its potential therapeutic applications in treating diabetes and metabolic disorders by modulating GLP-1 levels and improving glucose homeostasis.
Industry: The compound is used in the development of new drugs targeting GPBA receptors for metabolic diseases
類似化合物との比較
類似化合物
INT-777: GLP-1分泌とグルコース調節に対する同様の効果を持つ、別の強力なTGR5アゴニスト。
BAR501: より幅広い代謝効果を持つ、デュアルGPBAおよびファルネソイドX受容体(FXR)アゴニスト。
TC-G 1005の独自性
This compoundは、ファルネソイドX受容体よりもGPBA受容体に対して高い選択性を示すため、GPBA特異的なシグナル伝達経路を研究するための貴重なツールです。 その強力なアゴニスト活性と経口バイオアベイラビリティは、研究と潜在的な治療応用における有用性をさらに高めます .
特性
IUPAC Name |
(4-cyclopropyl-2,3-dihydroquinoxalin-1-yl)-[4-(2,5-dimethylphenoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-17-7-8-18(2)24(15-17)30-23-11-12-26-16-20(23)25(29)28-14-13-27(19-9-10-19)21-5-3-4-6-22(21)28/h3-8,11-12,15-16,19H,9-10,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQULIQJSYPZQMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=NC=C2)C(=O)N3CCN(C4=CC=CC=C43)C5CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of investigating (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (TC-G 1005) in the context of this study?
A1: This study investigated the impact of bile acids (BAs) on airway constriction. (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) is a known agonist of the BA receptor TGR5. Researchers aimed to determine if TGR5 activation played a role in the observed BA-induced relaxation of airway smooth muscle.
Q2: What did the study reveal about the involvement of TGR5, using (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) as a tool?
A: The study found that (4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone (this compound) did not cause airway relaxation []. Furthermore, mice lacking the Tgr5 gene showed similar BA-induced airway relaxation as wild-type mice []. These findings suggest that TGR5 activation is not the primary mechanism by which BAs exert their relaxing effects on airway smooth muscle.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


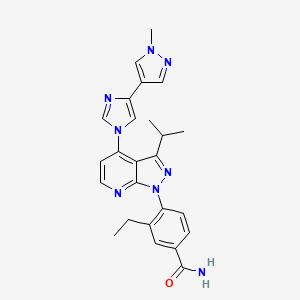
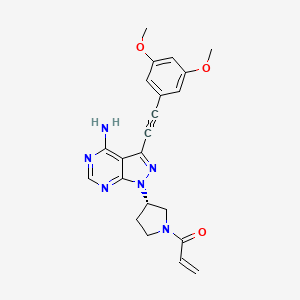
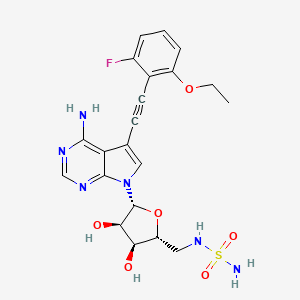
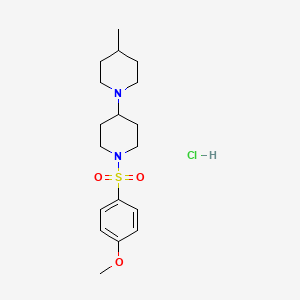
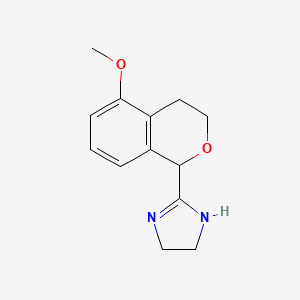

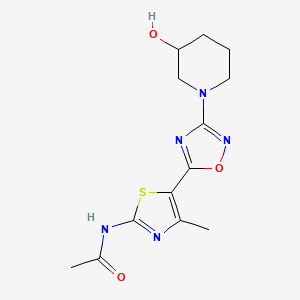
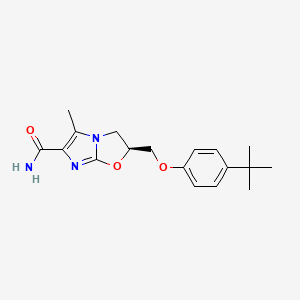
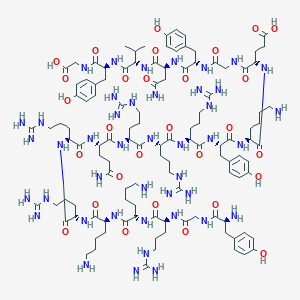
![2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B611177.png)
